molecular formula C6H4N4O2S B13642582 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid

4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid

Katalognummer: B13642582
Molekulargewicht: 196.19 g/mol
InChI-Schlüssel: SZKPQIDFOXHLCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with azides under acidic conditions to form the thiazole ring, followed by the formation of the triazole ring through a cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Wissenschaftliche Forschungsanwendungen

4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the combination of thiazole and triazole rings in its structure. This dual-ring system enhances its biological activity and allows for diverse interactions with molecular targets, making it more versatile compared to compounds with only one type of ring .

Eigenschaften

Molekularformel

C6H4N4O2S

Molekulargewicht

196.19 g/mol

IUPAC-Name

5-(1,3-thiazol-4-yl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C6H4N4O2S/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10)

InChI-Schlüssel

SZKPQIDFOXHLCU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CS1)C2=NNN=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.